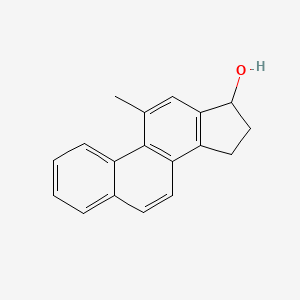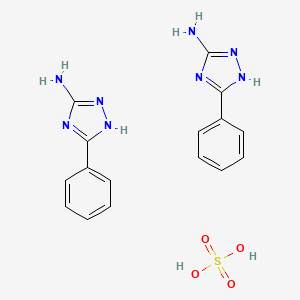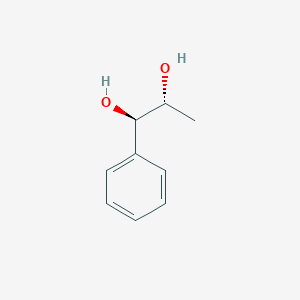
1,2-Propanediol, 1-phenyl-, (1R,2R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2-Propanediol, 1-phenyl-, (1R,2R)- is a chiral compound with the molecular formula C9H12O2 and a molecular weight of 152.19 g/mol . It is also known as 1-phenylpropane-1,2-diol. This compound is characterized by the presence of a phenyl group attached to a propanediol backbone, making it an important molecule in various chemical and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,2-Propanediol, 1-phenyl-, (1R,2R)- can be synthesized through several methods. One common synthetic route involves the reduction of 1-phenyl-1,2-propanedione using a suitable reducing agent such as sodium borohydride or lithium aluminum hydride . The reaction typically occurs in an inert solvent like tetrahydrofuran or ethanol under controlled temperature conditions.
Industrial Production Methods
Industrial production of 1,2-Propanediol, 1-phenyl-, (1R,2R)- often involves the catalytic hydrogenation of 1-phenyl-1,2-propanedione. This process uses a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature to achieve high yields of the desired product .
Chemical Reactions Analysis
Types of Reactions
1,2-Propanediol, 1-phenyl-, (1R,2R)- undergoes various chemical reactions, including:
Reduction: Reduction of the compound can yield different alcohols depending on the reducing agent and conditions used.
Substitution: The hydroxyl groups in the compound can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution: Various halogenating agents and nucleophiles
Major Products Formed
Oxidation: 1-Phenyl-1,2-propanedione
Reduction: Different alcohols depending on the reducing agent
Substitution: Halogenated or nucleophile-substituted derivatives
Scientific Research Applications
1,2-Propanediol, 1-phenyl-, (1R,2R)- has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1,2-Propanediol, 1-phenyl-, (1R,2R)- involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for various enzymes, leading to the formation of different metabolites . It can also interact with cellular receptors and proteins, influencing biochemical processes and cellular functions .
Comparison with Similar Compounds
1,2-Propanediol, 1-phenyl-, (1R,2R)- can be compared with other similar compounds such as:
1-Phenyl-1,2-propanedione: A precursor in the synthesis of 1,2-Propanediol, 1-phenyl-, (1R,2R)-.
dl-Erythro-1-phenyl-1,2-propanediol: A diastereomer with different stereochemistry.
1-Phenylpropane-1,2-diol: Another name for the compound, highlighting its structural similarity.
The uniqueness of 1,2-Propanediol, 1-phenyl-, (1R,2R)- lies in its specific stereochemistry, which imparts distinct chemical and biological properties compared to its diastereomers and other related compounds .
Properties
CAS No. |
40421-51-0 |
|---|---|
Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
(1R,2R)-1-phenylpropane-1,2-diol |
InChI |
InChI=1S/C9H12O2/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7,9-11H,1H3/t7-,9+/m1/s1 |
InChI Key |
MZQZXSHFWDHNOW-APPZFPTMSA-N |
Isomeric SMILES |
C[C@H]([C@@H](C1=CC=CC=C1)O)O |
Canonical SMILES |
CC(C(C1=CC=CC=C1)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


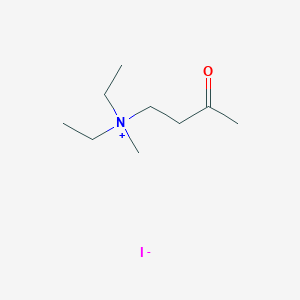
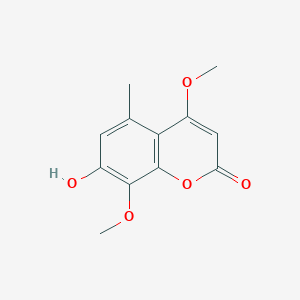


![3-(Propan-2-yl)bicyclo[2.2.2]octan-2-one](/img/structure/B14659420.png)

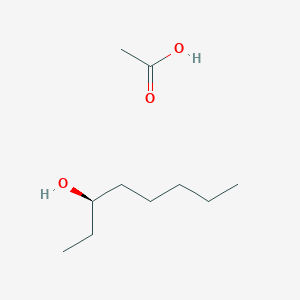
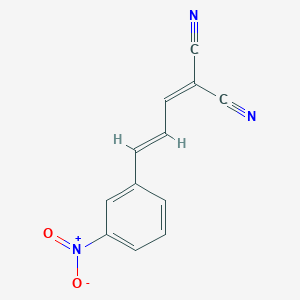
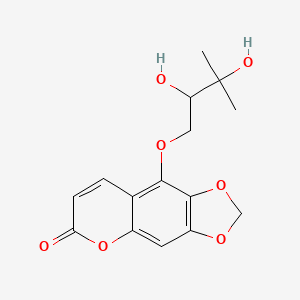

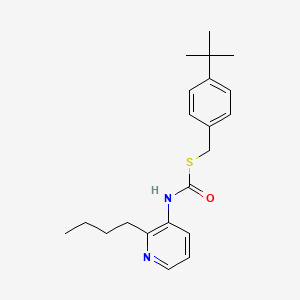
![1,2-Propanediol, 2-[4-(2-methylpropyl)phenyl]-](/img/structure/B14659470.png)
